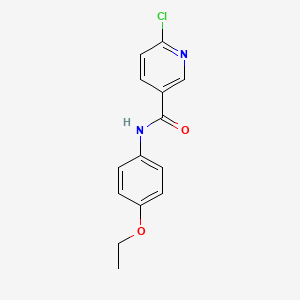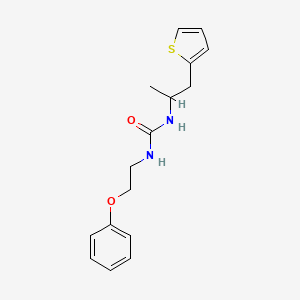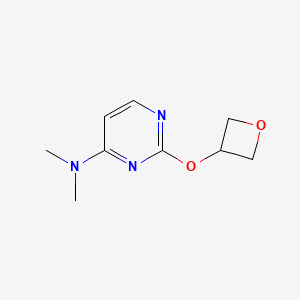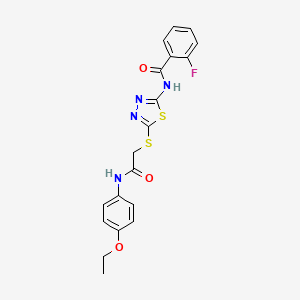
N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the ethoxyphenyl group could be introduced via a Friedel-Crafts alkylation, while the thiadiazol group could be formed via a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the ethoxyphenyl and fluorobenzamide groups suggests that the compound could have interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the amino group could act as a nucleophile in reactions with electrophiles, while the thiadiazol group could potentially participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorobenzamide group could increase its polarity, which would affect its solubility in different solvents .Scientific Research Applications
Fluorescence and Spectroscopic Studies
- Dual Fluorescence Effects : Spectroscopic investigations have identified dual fluorescence effects in some 1,3,4-thiadiazole derivatives, which may be attributed to specific molecular aggregation and charge transfer processes. These effects are influenced by the substituent structure, suggesting potential applications as fluorescence probes in molecular medicine and biology (Budziak et al., 2019).
Biological and Pharmacological Applications
- Anticancer and Neuroprotective Activities : Certain 1,3,4-thiadiazole derivatives have shown promise in inhibiting tumor cell proliferation across various cancer types, including cancers of the nervous system and peripheral cancers. These compounds have demonstrated a trophic effect in neuronal cultures without affecting the viability of normal cells, highlighting their potential in cancer therapy and neuroprotection (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).
- Antimicrobial Activities : Some newly synthesized thiadiazole derivatives have shown promising antibacterial activities, suggesting their potential as therapeutic agents against microbial diseases (Holla, Bhat, & Shetty, 2003).
Antimicrobial Screening
- In Vitro Antibacterial and Antifungal Screening : A series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides were synthesized and showed significant inhibitory action against various bacterial and fungal strains, indicating their potential in treating bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-aminothiazole derivatives, have been documented to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It’s worth noting that similar compounds, such as 2-aminothiazole derivatives, have been found to interact with their targets in a way that inhibits the growth of various cancerous cell lines .
Biochemical Pathways
It’s known that similar compounds, such as 2-aminothiazole derivatives, have broad pharmacological effects, suggesting they may interact with multiple biochemical pathways .
Result of Action
Similar compounds, such as 2-aminothiazole derivatives, have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is highly reactive, it could pose a risk of chemical burns or fire. Additionally, if it is intended for use as a drug, it would need to be thoroughly tested for toxicity and side effects .
Future Directions
properties
IUPAC Name |
N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O3S2/c1-2-27-13-9-7-12(8-10-13)21-16(25)11-28-19-24-23-18(29-19)22-17(26)14-5-3-4-6-15(14)20/h3-10H,2,11H2,1H3,(H,21,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXTYWNSEFGKQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

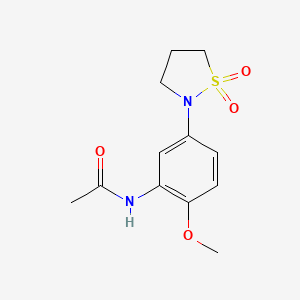
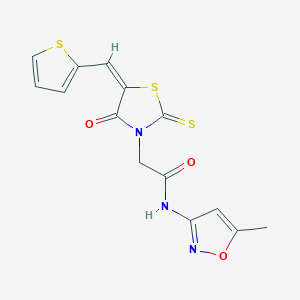

![2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2526354.png)

![[2-(1,3-Benzothiazol-2-yl)pyridin-3-yl]methanol](/img/structure/B2526356.png)
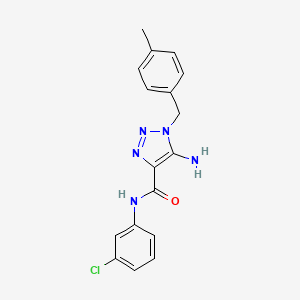

![2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2526359.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide](/img/structure/B2526361.png)
